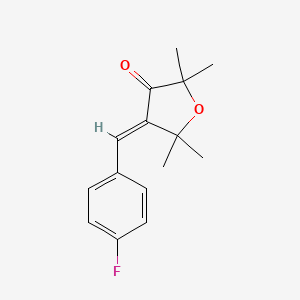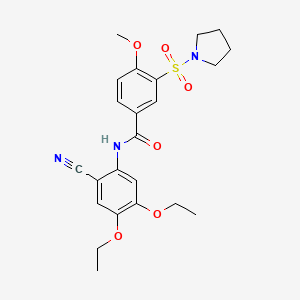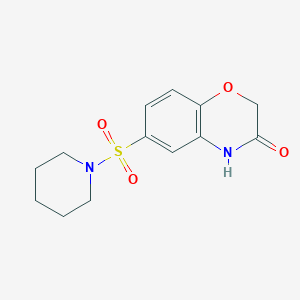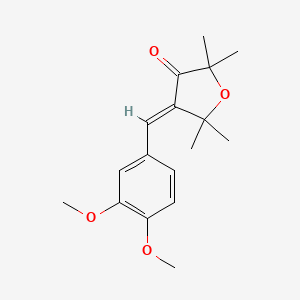
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
Übersicht
Beschreibung
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, also known as FTY720, is a synthetic compound with potential therapeutic applications. FTY720 has been extensively studied for its immunomodulatory properties and has shown promising results in the treatment of various diseases.
Wirkmechanismus
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is phosphorylated by sphingosine kinase 2, which leads to the formation of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate binds to the sphingosine-1-phosphate receptor on lymphocytes and induces their internalization. This results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also has anti-inflammatory properties and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have various biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T-cells, and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also reduces the production of pro-inflammatory cytokines and has anti-inflammatory properties. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have neuroprotective effects and prevents the loss of neurons in animal models of multiple sclerosis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has also been shown to have anti-angiogenic properties and inhibits the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is readily available and can be synthesized in large quantities. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have low toxicity and is well tolerated in animal models. However, 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has poor solubility in water and requires the use of organic solvents for its administration.
Zukünftige Richtungen
For 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one research include the development of new analogs with improved solubility and efficacy. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one could also be studied in combination with other drugs to enhance its therapeutic effects. The safety and efficacy of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one in humans need to be further studied in clinical trials. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has potential for the treatment of various diseases and could be a valuable addition to the current therapies available.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been extensively studied for its immunomodulatory properties. It has shown potential in the treatment of various diseases such as multiple sclerosis, psoriasis, and organ transplantation. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. This property of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been studied in various animal models and has shown promising results.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c1-14(2)12(13(17)15(3,4)18-14)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWCLBWRBFLRJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=C(C=C2)F)C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=C(C=C2)F)/C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4303548.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B4303564.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)


![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)